

A Comparative Analysis of 1-epi-Regadenoson Ethyl Ester and Other Regadenoson Impurities

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Compound of Interest

Compound Name: 1-epi-Regadenoson ethyl ester

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Regadenoson, a selective A₂A adenosine receptor agonist, is a widely utilized pharmacological stress agent in myocardial perfusion imaging. The purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of Regadenoson, various process-related and degradation impurities can arise. This guide provides a comparative analysis of **1-epi-Regadenoson ethyl ester** and other known impurities of Regadenoson, offering insights into their chemical nature and the methodologies for their assessment.

Overview of Regadenoson and Its Impurities

Regadenoson's therapeutic effect is mediated through the activation of the A₂A adenosine receptor, leading to coronary vasodilation.[1][2] The manufacturing process and stability of Regadenoson are closely monitored to control the levels of impurities.[3] These impurities can be categorized as process-related (arising from the synthetic route) or degradation products (formed due to storage conditions like hydrolysis, oxidation, or photolysis).[4][5]

Among the potential impurities, stereoisomers such as epimers are of particular interest due to their potential for different pharmacological and toxicological profiles. 1-epi-Regadenoson is an epimer of Regadenoson. Its ethyl ester, **1-epi-Regadenoson ethyl ester**, is recognized as an intermediate in the synthesis of the α -isomer impurity of Regadenoson, making it a relevant process-related impurity to monitor.[6]

Forced degradation studies have been instrumental in identifying potential degradation products of Regadenoson under various stress conditions, including acidic, basic, and oxidative environments.^[7]^[8] These studies have led to the characterization of several novel degradation products.^[7]^[8]

Comparative Data on Regadenoson Impurities

Direct comparative experimental data on the pharmacological activity and toxicity of **1-*epi*-Regadenoson ethyl ester** and other Regadenoson impurities are not extensively available in the public domain. The primary focus of existing literature has been on the identification, synthesis, and analytical characterization of these impurities to ensure the quality of the Regadenoson drug substance.^[6]^[7]^[8]

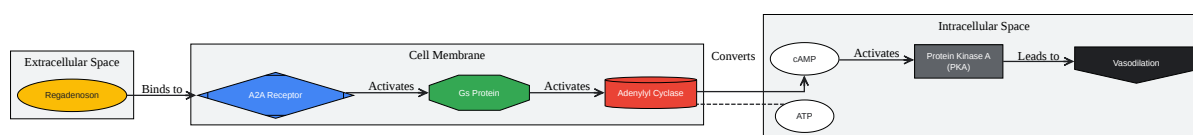
The following table summarizes the key known impurities of Regadenoson, providing their chemical identity where available. This information is crucial for the development of analytical methods for impurity profiling.

Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Type
Regadenoson	313348-27-5	C ₁₅ H ₁₈ N ₈ O ₅	390.36	API
1-epi-Regadenoson	Not Available	C ₁₅ H ₁₈ N ₈ O ₅	390.36	Process-Related
1-epi-Regadenoson ethyl ester	Not Available	C ₁₇ H ₂₂ N ₈ O ₅	418.41	Process-Related
Regadenoson Carboxylic Acid Impurity	313348-29-7	C ₁₄ H ₁₅ N ₇ O ₆	377.32	Degradation
Regadenoson Impurity A	13364-95-9	C ₁₁ H ₁₆ N ₆ O ₄	296.29	Process-Related
Regadenoson Impurity C	1702334-23-3	C ₁₀ H ₁₀ N ₈ O	258.25	Process-Related
Regadenoson Impurity D	313348-16-2	C ₁₆ H ₁₉ N ₇ O ₆	405.37	Process-Related
N-acetyl hydrazide impurity	Not Available	Not Available	Not Available	Process-Related
Methyl-1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate (Impurity B)	Not Available	C ₁₀ H ₉ N ₇ O ₂	259.23	Process-Related

A₂A Adenosine Receptor Signaling Pathway

Understanding the mechanism of action of Regadenoson is fundamental to evaluating the potential impact of its impurities. Regadenoson selectively binds to the A₂A adenosine receptor,

a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that ultimately leads to vasodilation.

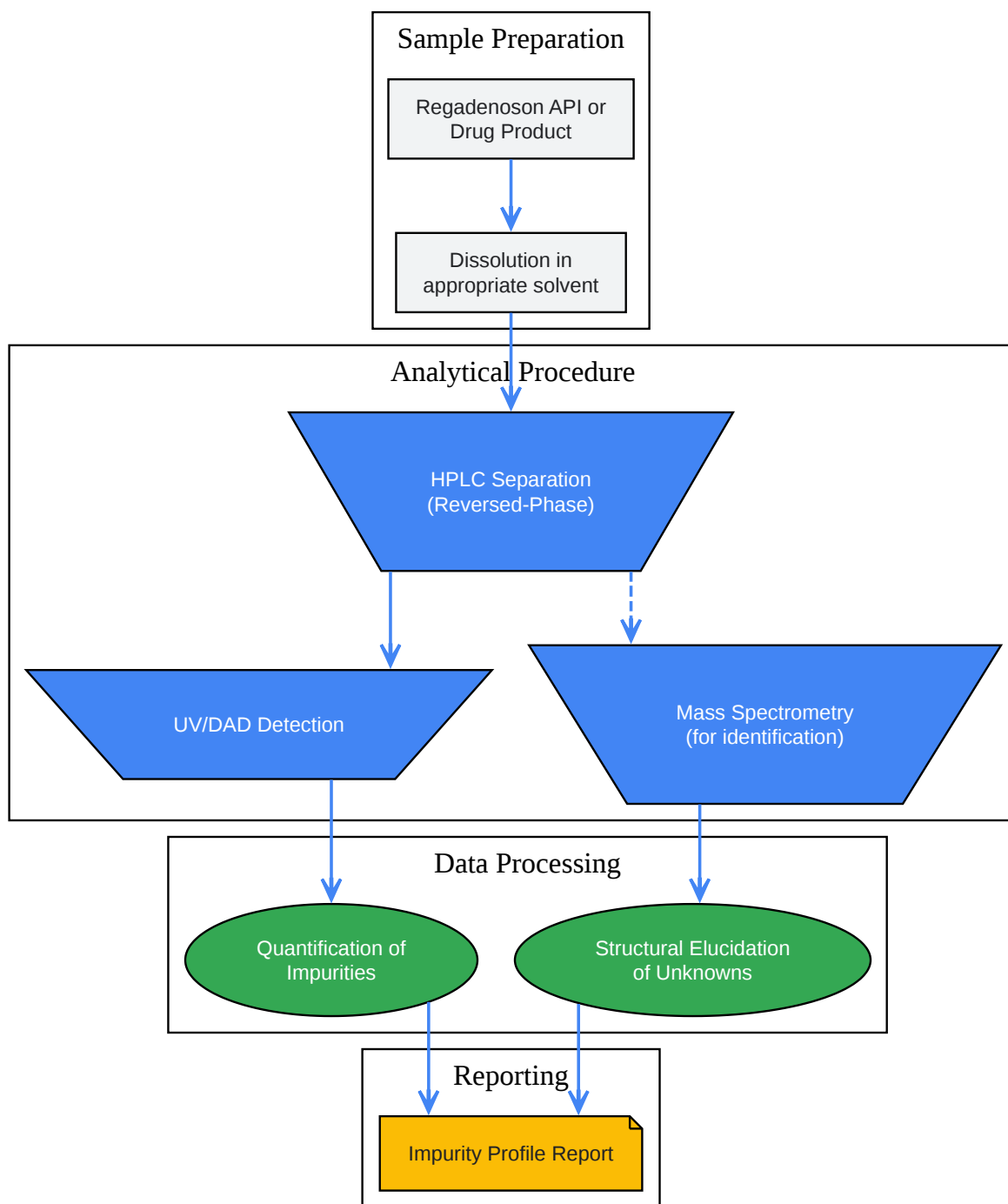


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Caption: A_{2A} Adenosine Receptor Signaling Pathway.

Experimental Workflow for Impurity Analysis

The characterization and quantification of Regadenoson and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation.[7][8] The following diagram illustrates a general workflow for the analysis of Regadenoson impurities.



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Caption: General workflow for Regadenoson impurity analysis.

Experimental Protocols

General Protocol for A₂A Adenosine Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of test compounds, such as Regadenoson impurities, to the A₂A adenosine receptor.

1. Membrane Preparation:

- Culture a cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable buffer.
- Determine the protein concentration of the membrane preparation.

2. Radioligand Binding Assay:

- In a multi-well plate, combine the cell membrane preparation, a radiolabeled A₂A receptor ligand (e.g., [³H]-CGS 21680), and varying concentrations of the test compound (e.g., **1-epi-Regadenoson ethyl ester** or other impurities).
- To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled A₂A receptor agonist or antagonist.
- Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

3. Termination and Detection:

- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

- Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The control of impurities in Regadenoson is a critical aspect of ensuring its quality, safety, and efficacy. While **1-epi-Regadenoson ethyl ester** is identified as a process-related impurity, a comprehensive comparative analysis of its pharmacological and toxicological profile against other Regadenoson impurities is not yet publicly documented. The provided A_{2A} receptor signaling pathway and experimental protocols offer a foundational understanding and a practical framework for researchers to conduct such comparative studies. Further investigation into the biological activities of these impurities is warranted to fully understand their potential impact and to establish appropriate control strategies in the manufacturing and formulation of Regadenoson.

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